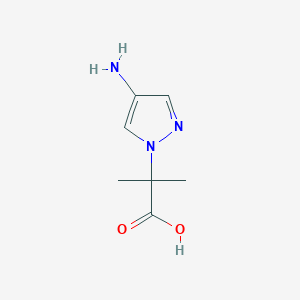
(R)-2-Cyclopropyl-piperazine
Overview
Description
(R)-2-Cyclopropyl-piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CPP is a cyclic amine that is structurally similar to piperazine and has been found to have a wide range of applications in the field of neuroscience and pharmacology.
Mechanism of Action
(R)-2-Cyclopropyl-piperazine acts as a competitive inhibitor of the uptake of serotonin, dopamine, and norepinephrine. This inhibition results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to an increase in their effects on the postsynaptic neuron. This compound has also been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the uptake of serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in a wide range of effects, including increased mood, decreased anxiety, and increased locomotor activity. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The primary advantage of (R)-2-Cyclopropyl-piperazine in lab experiments is its potent inhibition of the uptake of serotonin, dopamine, and norepinephrine. This inhibition allows for the study of the effects of these neurotransmitters on the central nervous system. However, the use of this compound is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the use of (R)-2-Cyclopropyl-piperazine in scientific research. One area of interest is the study of the effects of this compound on the endocannabinoid system, which is involved in the regulation of mood and anxiety. Another direction is the development of more selective inhibitors of the uptake of serotonin, dopamine, and norepinephrine, which could provide a more specific tool for studying the role of these neurotransmitters in the brain. Additionally, the use of this compound in the study of drug addiction and withdrawal is an area of active research.
Scientific Research Applications
(R)-2-Cyclopropyl-piperazine has been extensively used in scientific research for its pharmacological properties. It is a potent inhibitor of the uptake of serotonin, dopamine, and norepinephrine, making it a valuable tool for studying the role of these neurotransmitters in the brain. This compound has also been used to study the effects of drugs on the central nervous system, including the development of tolerance and dependence.
properties
IUPAC Name |
(2R)-2-cyclopropylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUFQFMTFDRMC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3365485.png)


![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile](/img/structure/B3365513.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B3365515.png)
![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B3365517.png)




